N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine
Description
N-{[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a synthetic compound featuring a pyridazinone core substituted with a 2-chlorophenyl group at position 3, conjugated to a glycylglycine dipeptide via an acetyl linker. Its molecular formula is C₁₆H₁₅ClN₄O₅, with a molecular weight of 378.7671 g/mol . This compound’s structural complexity suggests applications in medicinal chemistry, though its specific biological activity remains underexplored in the provided evidence.
Properties
Molecular Formula |
C16H15ClN4O5 |
|---|---|
Molecular Weight |
378.77 g/mol |
IUPAC Name |
2-[[2-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H15ClN4O5/c17-11-4-2-1-3-10(11)12-5-6-15(24)21(20-12)9-14(23)18-7-13(22)19-8-16(25)26/h1-6H,7-9H2,(H,18,23)(H,19,22)(H,25,26) |
InChI Key |
BDBJQPDRYFKDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multiple steps, starting with the preparation of the pyridazinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions. Finally, the acetylation of glycylglycine is performed to obtain the desired compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine with analogous pyridazinone derivatives, focusing on structural features, physicochemical properties, and synthetic pathways.
Key Structural and Functional Differences:
In contrast, naphthalenyl substituents (e.g., in ) introduce larger aromatic systems, enhancing hydrophobicity and possibly altering binding kinetics . Glycylglycine vs. Benzylamide: The dipeptide linker in the target compound may enhance water solubility or mimic endogenous peptides, whereas benzylamide derivatives (e.g., ) prioritize lipophilicity for membrane penetration .
Synthetic Complexity :
- Glycylglycine conjugation likely requires specialized coupling reagents (e.g., EDC/HOBt), contrasting with simpler benzylation or thioether formation seen in other derivatives .
Physicochemical Properties: The target compound’s ClogP (estimated ~1.5–2.0) is lower than naphthalenyl analogs (~3.0–3.5), suggesting improved aqueous solubility .
Research Findings and Implications
- Synthetic Challenges : Glycylglycine conjugation introduces steric hindrance, requiring optimized reaction conditions to avoid racemization or low yields .
- SAR Insights : The 2-chlorophenyl group’s position (ortho vs. para/meta) could critically influence target affinity, as seen in related kinase inhibitors .
Biological Activity
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazinone core with a chlorophenyl substituent and an acetylated glycylglycine moiety. The structural formula can be represented as follows:
This structure is significant as it contributes to the compound's interaction with biological targets.
Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound potentially increases acetylcholine levels, which can enhance neurotransmission and may have implications for treating neurodegenerative diseases like Alzheimer's.
In Vitro Studies
Several studies have explored the biological activity of similar pyridazinone derivatives. For instance, a study identified novel 2,6-disubstituted pyridazinone derivatives as potent AChE inhibitors, demonstrating IC50 values in the low micromolar range, indicating strong inhibitory effects on enzyme activity .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A | 5.2 | AChE Inhibitor |
| This compound | TBD | TBD |
| Compound B | 3.8 | AChE Inhibitor |
Study 1: Acetylcholinesterase Inhibition
In a study focused on the synthesis and evaluation of various pyridazinone derivatives, researchers found that compounds structurally similar to this compound exhibited significant AChE inhibition. The study utilized molecular docking techniques to predict binding affinities, confirming that these compounds interact effectively with the active site of AChE .
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of pyridazinone derivatives in animal models of Alzheimer's disease. The results indicated that these compounds could mitigate cognitive decline by enhancing cholinergic signaling through AChE inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
